molecular formula C10H8BrNO B8817019 (5-Bromoquinolin-8-yl)methanol

(5-Bromoquinolin-8-yl)methanol

Cat. No. B8817019
M. Wt: 238.08 g/mol
InChI Key: LRNHUBDXQVUBHJ-UHFFFAOYSA-N
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Patent
US08957051B2

Procedure details

To a solution of 5-bromoquinoline-8-carbaldehyde ([CAS 885267-41-7] 423 mg, 1.79 mmol) in MeOH (5 mL) and THF (10 mL) was added sodium borohydride (68 mg, 1.79 mmol) at 0° C. After stirring at 0° C. for 30 min, the reaction mixture was quenched with a saturated aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried with magnesium sulfate and concentrated under reduced pressure to give rise to 430 mg of the title compound as a yellow solid.
Quantity
423 mg
Type
reactant
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH:12]=[O:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[BH4-].[Na+]>CO.C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2|

Inputs

Step One
Name
Quantity
423 mg
Type
reactant
Smiles
BrC1=C2C=CC=NC2=C(C=C1)C=O
Name
Quantity
68 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C2C=CC=NC2=C(C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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